![molecular formula C18H16ClN3O4 B2983693 N-[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]-2-methyl-3-nitrobenzamide CAS No. 896300-57-5](/img/structure/B2983693.png)
N-[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]-2-methyl-3-nitrobenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, each introducing a different functional group or structural element. Unfortunately, without specific literature or experimental data, it’s challenging to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several different functional groups and a cyclic structure. These groups would likely influence the compound’s overall shape and properties .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure and functional groups. For example, the presence of polar groups like nitro and amide could influence its solubility in different solvents .科学的研究の応用
Electrophysiological Effects
- Study 1: N-(3,4-dimethoxyphenyl)-N-[3[[2-(3,4-dimethoxyphenyl) ethyl] propyl]-4-nitrobenzamide hydrochloride (BRL-32872), a novel antiarrhythmic agent, was studied for its electrophysiological effects in guinea pig cardiac preparations. It was found to prolong action potential duration and inhibit certain potassium and calcium currents, indicating its potential in treating arrhythmias (Bril et al., 1995).
Synthesis and Applications in Organic Chemistry
- Study 2: A novel synthetic approach was developed for compounds involving 2-nitromethylenetetrahydrothiophene and -tetrahydrofuran, using alpha-nitro ketone intermediates. This approach, which includes the use of 2-nitromethylenepyrrolidine, offers new avenues for the development of complex organic molecules (Zhang et al., 2004).
Antimycobacterial Activity
- Study 3: A range of novel nitrobenzamide derivatives were synthesized and evaluated for their in vitro antitubercular activity. This study demonstrates the potential of nitrobenzamide structures, including variations of the molecule , in developing new treatments for tuberculosis (Wang et al., 2019).
Antidepressant and Nootropic Agents
- Study 4: Schiff's bases and 2-azetidinones of isonocotinyl hydrazone were synthesized and evaluated for antidepressant and nootropic activities. Some of these compounds showed promising results, suggesting potential applications in central nervous system therapeutics (Thomas et al., 2016).
Anticancer and Antimicrobial Properties
- Study 5: New 1,3-oxazole clubbed pyridyl-pyrazolines were synthesized and evaluated for their anticancer and antimicrobial activities. This study provides insights into the application of similar compounds in the field of oncology and infectious diseases (Katariya et al., 2021).
作用機序
Target of Action
It is known that many bioactive aromatic compounds containing similar structures bind with high affinity to multiple receptors . These receptors play crucial roles in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Compounds with similar structures have been found to interact with their targets, causing significant changes in the target’s function . This interaction often results in the inhibition or activation of the target, leading to a cascade of biochemical reactions that can alter the physiological state of the organism.
Biochemical Pathways
For instance, some compounds inhibit mitochondrial respiration by blocking electron transfer within the respiratory chain, disrupting important cellular biochemical processes and resulting in the cessation of fungal growth .
Pharmacokinetics
Compounds with similar structures have been found to have good kinetic solubilities and are metabolically stable in vitro . They are also found to be readily absorbed and eliminated in the body, with the majority of the dose being excreted in the feces .
Result of Action
Compounds with similar structures have been found to have a broad spectrum of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that the compound could have a significant impact on cellular function and overall organism health.
Safety and Hazards
将来の方向性
特性
IUPAC Name |
N-[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]-2-methyl-3-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClN3O4/c1-11-15(3-2-4-16(11)22(25)26)18(24)20-13-9-17(23)21(10-13)14-7-5-12(19)6-8-14/h2-8,13H,9-10H2,1H3,(H,20,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAAJPYISMAFHEN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1[N+](=O)[O-])C(=O)NC2CC(=O)N(C2)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClN3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![14-Methoxy-4,6-dimethyl-8,12-dioxa-4,6-diazatetracyclo[8.8.0.0^{2,7}.0^{13,18}]octadeca-2(7),13(18),14,16-tetraene-3,5-dione](/img/structure/B2983610.png)
![2-[(1-{2-cyclopropylpyrazolo[1,5-a]pyrazin-4-yl}piperidin-4-yl)methoxy]pyrimidine](/img/structure/B2983612.png)
![N-[(5-Chloropyrazin-2-yl)methyl]-1-(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide](/img/structure/B2983614.png)
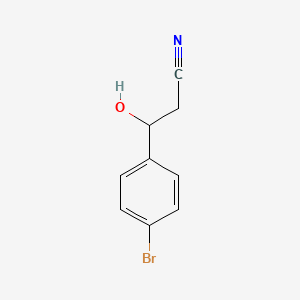
![3-[(4-Propan-2-ylphenyl)sulfonylmethyl]-5-(trifluoromethyl)-1,2,4-oxadiazole](/img/structure/B2983619.png)
![3-isopropyl-8,9-dimethoxy-5-{[2-(trifluoromethyl)benzyl]sulfanyl}imidazo[1,2-c]quinazolin-2(3H)-one](/img/structure/B2983622.png)
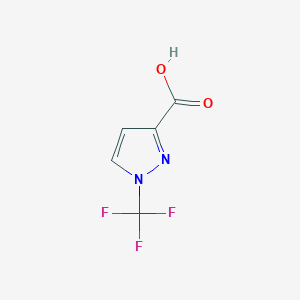
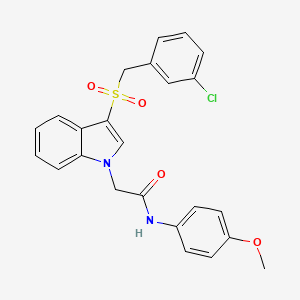
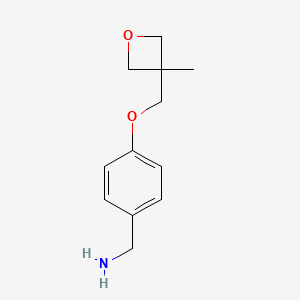
![1'-(3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine-2-carbonyl)-[1,4'-bipiperidine]-4'-carboxamide](/img/structure/B2983629.png)
![3-nitro-N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide](/img/structure/B2983630.png)
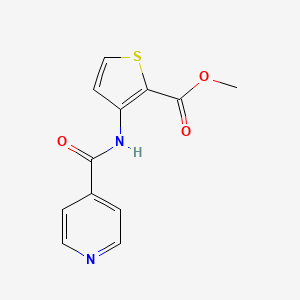
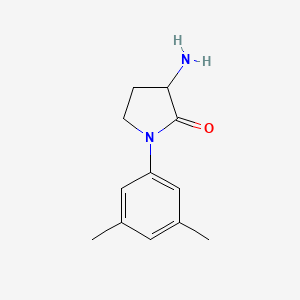
![2-(7-(4-chlorophenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)-N-(3,4-dimethoxyphenyl)acetamide](/img/structure/B2983633.png)
